2,3,3-Trimethylbutane-1-sulfonamide
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Overview
Description
2,3,3-Trimethylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C₇H₁₇NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbutane-1-sulfonamide typically involves the reaction of 2,3,3-trimethylbutane-1-amine with a sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,3,3-Trimethylbutane-1-amine and a sulfonyl chloride (e.g., methanesulfonyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The amine is dissolved in an appropriate solvent (e.g., dichloromethane), and the sulfonyl chloride is added dropwise with stirring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,3,3-Trimethylbutane-1-amine and sulfonyl chloride are handled using automated systems.
Continuous Stirred Tank Reactors (CSTR): The reaction is carried out in CSTRs to ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of amines and sulfonic acids.
Scientific Research Applications
2,3,3-Trimethylbutane-1-sulfonamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with sulfonamide functional groups.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biochemical studies to investigate the role of sulfonamides in enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylbutane-1-sulfonamide involves its interaction with biological molecules:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Protein Binding: The compound can bind to proteins, altering their structure and function.
Pathways Involved: The inhibition of enzymes involved in folic acid synthesis is a common pathway, leading to antibacterial and antifungal effects
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylbutane-1-sulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
2,3,3-Trimethylbutane-1-amine: The parent amine compound used in the synthesis of the sulfonamide.
Methanesulfonamide: A simpler sulfonamide with a single methyl group attached to the sulfonamide nitrogen.
Uniqueness
2,3,3-Trimethylbutane-1-sulfonamide is unique due to its branched alkyl chain, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,3,3-trimethylbutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNNDHIMNBMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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